(S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride is a chemical compound recognized for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound is classified as a heterocyclic amine, featuring a pyrrolidine ring and a pyridine moiety, which contribute to its biological activity. The compound's systematic name indicates its stereochemistry, with the (S) configuration denoting the specific spatial arrangement of atoms around the chiral center.
This compound is categorized under various classifications, including:
The compound has been referenced in multiple scientific databases such as PubChem and ChemicalBook, indicating its relevance in chemical research and pharmaceutical applications .
The synthesis of (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride typically involves several steps:
Detailed synthetic procedures can be found in patents and publications related to similar heterocyclic compounds .
The molecular structure of (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride can be described as follows:
The structural formula can be represented as:
(S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride can participate in various chemical reactions:
The mechanism of action for (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride primarily involves its interaction with biological targets:
Research into similar compounds suggests potential applications in treating conditions like myelodysplastic syndromes through inhibition of specific pathways .
Relevant data from databases indicate that these properties contribute significantly to its handling and application in pharmaceutical formulations .
(S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride has potential applications in various scientific fields:
The retrosynthetic deconstruction of the target molecule reveals two primary synthons: (S)-pyrrolidin-3-amine and 2-(chloromethyl)pyridine. The disconnection strategy prioritizes the C–N bond between the pyrrolidine nitrogen and the methylene group of the pyridyl substituent, indicating reductive amination or nucleophilic substitution as feasible bond-forming steps. The chiral (S)-pyrrolidin-3-amine precursor (CAS 169452-30-6) serves as the stereochemical source, while the pyridine moiety introduces aromatic heterocyclic character essential for molecular recognition in biological targets [1] [3]. Alternative routes involve cyclization strategies from linear precursors such as N-(2-pyridylmethyl)-3-aminobutanoic acid derivatives, where intramolecular alkylation could construct the pyrrolidine ring. Key challenges include preserving enantiopurity during ring formation and avoiding racemization during nucleophilic displacement reactions at the benzylic position of 2-(chloromethyl)pyridine.
Table 1: Retrosynthetic Pathways for Core Structure
Disconnection Strategy | Key Synthons | Complexity Considerations |
---|---|---|
N-alkylation | (S)-Pyrrolidin-3-amine + 2-(chloromethyl)pyridine | Risk of overalkylation; chiral integrity maintenance |
Ring formation from linear precursor | 4-Amino-1-(pyridin-2-ylmethyl)butan-1-aminium salt | Requires stereoselective cyclization; potential diastereomer separation |
Reductive amination | (S)-1-Pyrrolidinone + 2-Picolylamine | Chemoselectivity challenges; catalyst-dependent enantioselectivity |
Chiral pool synthesis utilizing L-aspartic acid derivatives provides efficient access to enantiopure (S)-pyrrolidin-3-amine. This route involves reduction of L-aspartic acid to the corresponding aldehyde, followed by reductive amination to establish the pyrrolidine framework with >99% ee. Transition-metal-catalyzed asymmetric hydrogenation of prochiral enamines presents a scalable alternative: substrates like 3-((benzylidene)amino)pyrrolidine undergo hydrogenation using Ir-(S,S)-f-binaphane complexes at 80 bar H₂, achieving 98% ee and 95% isolated yield [5]. Enzymatic resolution stands as a complementary approach – lipase-catalyzed (CAL-B) acetylation of racemic N-Boc-pyrrolidin-3-amine in vinyl acetate yields the (R)-acetate and unreacted (S)-amine (ee >99%) after 48 hours at 25°C. The stereochemical outcome is controlled by the enzyme’s binding pocket geometry, which selectively processes the (R)-enantiomer.
N-alkylation of (S)-pyrrolidin-3-amine with 2-(chloromethyl)pyridine requires careful optimization to suppress quaternary ammonium salt formation. Employing a 1.05:1 molar ratio of pyridylalkyl chloride to amine in acetonitrile at 0–5°C, with slow addition over 4 hours and diisopropylethylamine as base, achieves 92% monoalkylation yield. Microwave-assisted synthesis (100°C, 30 min) in solventless conditions significantly reduces reaction time while maintaining 89% yield [1]. Reductive amination offers an alternative route: condensation of pyrrolidin-3-one with 2-picolylamine using sodium triacetoxyborohydride in dichloroethane at ambient temperature provides the tertiary amine in 85% yield. This method circumvents the instability issues associated with 2-(chloromethyl)pyridine hydrochloride, though it requires precise stoichiometric control of the reducing agent to prevent over-reduction byproducts.
Table 2: Alkylation Method Comparison
Method | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Nucleophilic substitution | 0–5°C, DIPEA/CH₃CN, 4h | 92 | High regioselectivity; minimal equipment requirements |
Microwave-assisted alkylation | 100°C, solventless, 30 min | 89 | Rapid reaction; reduced solvent consumption |
Reductive amination | NaBH(OAc)₃/DCE, rt, 12h | 85 | Avoids alkyl chloride handling; tolerance to moisture |
Conversion of the free base to the trihydrochloride salt enhances stability and aqueous solubility crucial for pharmaceutical formulation. Salt formation employs ethereal HCl (2.0 M) added dropwise to a cold (−15°C) ethanol solution of the free base until pH <2, followed by anti-solvent crystallization using tert-butyl methyl ether. Trihydrochloride stoichiometry requires three equivalents of HCl per nitrogen atom (pyrrolidine NH, primary amine NH₂, pyridyl N), confirmed by ion chromatography. Optimal crystallization occurs from ethanol/water (4:1 v/v) via slow cooling from 60°C to −20°C, yielding rhombic crystals with 99.5% purity (HPLC). Critical parameters include:
Asymmetric hydrogenation of enamine 1-(pyridin-2-ylmethyl)-3-(tert-butylimino)pyrrolidine using Rh-(R,R)-Et-DuPhos catalyst (0.5 mol%) under 50 psi H₂ pressure in methanol achieves 97% ee at 99% conversion. This strategy installs chirality during the final bond formation, avoiding the need for chiral resolution. Organocatalytic approaches employ L-proline-derived catalysts (20 mol%) for the Mannich reaction between N-Boc-pyrrolidin-3-one and 2-picolylamine, yielding the (S)-configured adduct with 90% ee after 72 hours at 4°C. Enantioselective enzymatic transamination represents a third approach: ω-transaminases (e.g., from Arthrobacter citreus) convert 1-(pyridin-2-ylmethyl)pyrrolidin-3-one to the (S)-amine using L-alanine as amine donor, achieving 98% ee and 80% yield in phosphate buffer (pH 7.5) after 24 hours [5] [6].
Table 3: Catalytic Performance in Asymmetric Synthesis
Catalytic System | Substrate | ee (%) | Reaction Time | Productivity (g/L/h) |
---|---|---|---|---|
Rh-(R,R)-Et-DuPhos | Enamine precursor | 97 | 8 h | 12.5 |
L-Proline-derivative | N-Boc-pyrrolidin-3-one + 2-picolylamine | 90 | 72 h | 0.8 |
ω-Transaminase (Arthrobacter citreus) | 1-(Pyridin-2-ylmethyl)pyrrolidin-3-one | 98 | 24 h | 1.2 |
Comprehensive Compound Listing
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8